molecular formula C8H12ClN3O B13262116 4-(Tert-butoxy)-6-chloropyrimidin-5-amine

4-(Tert-butoxy)-6-chloropyrimidin-5-amine

Cat. No.: B13262116
M. Wt: 201.65 g/mol
InChI Key: MPLODNXUJOHRQW-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-6-chloropyrimidin-5-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a tert-butoxy group at the 4th position, a chlorine atom at the 6th position, and an amine group at the 5th position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxy)-6-chloropyrimidin-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine and tert-butyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

    Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.

    Solvents: Common solvents used in the synthesis include dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-6-chloropyrimidin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The tert-butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of pyrimidine, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

4-(Tert-butoxy)-6-chloropyrimidin-5-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)-6-chloropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    4-Chloropyrimidine: Lacks the tert-butoxy and amine groups, making it less versatile in certain reactions.

    6-Chloropyrimidin-5-amine: Lacks the tert-butoxy group, which affects its reactivity and solubility.

    4-(Tert-butoxy)pyrimidine: Lacks the chlorine and amine groups, limiting its applications in specific reactions.

Uniqueness

4-(Tert-butoxy)-6-chloropyrimidin-5-amine is unique due to the presence of both the tert-butoxy and chlorine groups, which enhance its reactivity and versatility in various chemical reactions. The amine group also provides additional functionality, making it a valuable compound in synthetic chemistry and scientific research .

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

4-chloro-6-[(2-methylpropan-2-yl)oxy]pyrimidin-5-amine

InChI

InChI=1S/C8H12ClN3O/c1-8(2,3)13-7-5(10)6(9)11-4-12-7/h4H,10H2,1-3H3

InChI Key

MPLODNXUJOHRQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=NC=N1)Cl)N

Origin of Product

United States

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